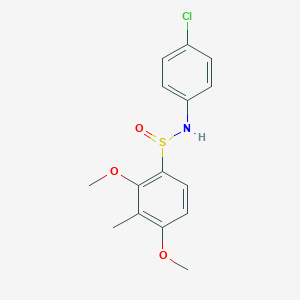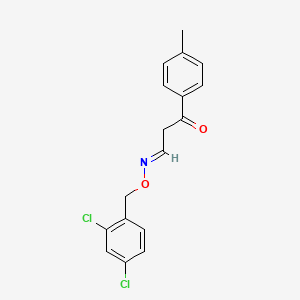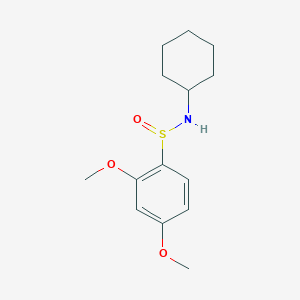
N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide: is an organic compound that belongs to the class of sulfinamides This compound is characterized by the presence of a sulfinamide group attached to a benzene ring substituted with a 4-chlorophenyl group, two methoxy groups, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenylamine, 2,4-dimethoxy-3-methylbenzenesulfinyl chloride, and a suitable base.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-chlorophenylamine is added to a solution of 2,4-dimethoxy-3-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide can undergo oxidation reactions to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfonamides.
Reduction: Formation of amines or thiols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis in biological systems.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.
Antimicrobial Agents: It may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the formulation of agrochemicals for pest control.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
- N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide
- N-(4-chlorophenyl)-3-methylbenzenesulfinamide
- N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfinamide
Comparison:
- Structural Differences: The presence of different substituents on the benzene ring or variations in the sulfinamide group can lead to differences in reactivity and biological activity.
- Uniqueness: N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide is unique due to the combination of the 4-chlorophenyl group, two methoxy groups, and a methyl group, which may confer specific properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2,4-dimethoxy-3-methylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-13(19-2)8-9-14(15(10)20-3)21(18)17-12-6-4-11(16)5-7-12/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZXTVFPRQTDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B3128815.png)

![(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine](/img/structure/B3128828.png)
![6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3128830.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea](/img/structure/B3128848.png)

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B3128853.png)

![4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B3128861.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3128877.png)

![(Z)-N,N-dimethyl-N'-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide](/img/structure/B3128889.png)

